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Pentafluoroethane-1-sulfonyl chloride

Catalog No.
S1917036
CAS No.
64773-40-6
M.F
C2ClF5O2S
M. Wt
218.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoroethane-1-sulfonyl chloride

CAS Number

64773-40-6

Product Name

Pentafluoroethane-1-sulfonyl chloride

IUPAC Name

1,1,2,2,2-pentafluoroethanesulfonyl chloride

Molecular Formula

C2ClF5O2S

Molecular Weight

218.53 g/mol

InChI

InChI=1S/C2ClF5O2S/c3-11(9,10)2(7,8)1(4,5)6

InChI Key

VQHMMOSXFHZLPI-UHFFFAOYSA-N

SMILES

C(C(F)(F)S(=O)(=O)Cl)(F)(F)F

Canonical SMILES

C(C(F)(F)S(=O)(=O)Cl)(F)(F)F

Organic Synthesis Building Block

Due to its unique functional group (SO2Cl), pentafluoroethane-1-sulfonyl chloride acts as a valuable building block for synthesizing various organic compounds. Its key applications include:

  • Introduction of the pentafluoroethanesulfonyl (PfES) group: The PfES group can be introduced into organic molecules through reactions like nucleophilic substitution. This group offers specific properties like enhanced stability and lipophilicity, which can be beneficial for drug development ScienceDirect.
  • Sulfonylation reactions: Pentafluoroethane-1-sulfonyl chloride participates in sulfonylation reactions, forming sulfonyl esters or amides. These functional groups can influence the biological activity and physicochemical properties of molecules Organic Letters.

Fluorination Reagent

The presence of fluorine atoms in pentafluoroethane-1-sulfonyl chloride makes it a useful fluorinating agent. It can be employed for selective fluorination reactions, particularly in aromatic compounds Journal of the American Chemical Society: .

Pentafluoroethane-1-sulfonyl chloride, also known as perfluoroethanesulfonyl chloride, is a synthetic organofluorine compound with the chemical formula C₂ClF₅O₂S. It features a unique functional group characterized by a sulfur atom bonded to a sulfonyl chloride (SO₂Cl) moiety, which significantly enhances its reactivity and utility in organic synthesis. The structure consists of a central sulfur atom connected to a carbonyl group and a chlorine atom, while the adjacent carbon atom is bonded to two fluorine atoms and part of a pentafluoroethane group. This compound is primarily utilized as a research chemical intermediate and is not naturally occurring .

PEFSCI is likely a hazardous material due to the presence of chlorine and fluorine atoms. Here are some potential safety concerns:

  • Corrosivity: PEFSCI can be corrosive to skin and eyes upon contact [].
  • Toxicity: Data on specific toxicity is limited, but due to its structure, PEFSCI may be harmful if inhaled or ingested.
  • Reactivity: PEFSCI can react violently with water and strong bases [].
, notably in electrophilic aromatic substitution. A representative reaction is the chlorination of benzene, where pentafluoroethane-1-sulfonyl chloride reacts with benzene in the presence of a Lewis acid catalyst to yield chlorobenzene and a fluorinated byproduct:

C6H6+CF2CF2SO2ClC6H5Cl+CF2CF2SO2FC_6H_6+CF_2CF_2SO_2Cl\rightarrow C_6H_5Cl+CF_2CF_2SO_2F

This reaction highlights the compound's role as a fluorinating agent due to the presence of fluorine atoms, allowing for selective fluorination of aromatic compounds .

Several synthetic routes exist for the production of pentafluoroethane-1-sulfonyl chloride:

  • Fluorination Reactions: The compound can be synthesized through fluorination of sulfonyl chlorides using fluorinating agents.
  • Reaction with Fluorinated Alcohols: Another method involves reacting fluorinated alcohols with thionyl chloride, leading to the formation of sulfonyl chlorides.
  • Direct Fluorination: Direct fluorination methods can also be employed to introduce fluorine atoms into the molecule.

These methods highlight the versatility of pentafluoroethane-1-sulfonyl chloride as an intermediate in organic synthesis .

Pentafluoroethane-1-sulfonyl chloride finds utility in several fields:

  • Organic Synthesis: It acts as a building block for synthesizing various organic compounds, particularly those requiring fluorinated groups.
  • Fluorinating Agent: Its ability to introduce fluorine into organic molecules makes it valuable in creating pharmaceuticals and agrochemicals.
  • Research Chemical: It serves as an important intermediate in materials science and chemical research, facilitating the development of new compounds with unique properties .

Pentafluoroethane-1-sulfonyl chloride shares similarities with several other organofluorine compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sulfur tetrafluorideSF₄Highly reactive; used in fluorination reactions
Trifluoromethylsulfonic acidCF₃SO₃HStrong acid; used as a sulfonating agent
Perfluorobutane sulfonic acidC₄F₉SO₃HLonger carbon chain; used in similar applications

Uniqueness: Pentafluoroethane-1-sulfonyl chloride is distinctive due to its combination of a sulfonyl chloride group with multiple fluorine substituents, making it particularly effective as a fluorinating agent compared to other sulfonic acids or sulfonyl chlorides that may lack such extensive fluorination. Its specific structure allows for selective reactions that are advantageous in synthetic chemistry .

Halogen Exchange Reactions with Metal Fluorides

Traditional halogen exchange reactions utilizing metal fluorides represent the foundational approach for synthesizing pentafluoroethane-1-sulfonyl chloride. These reactions, commonly referred to as Swarts reactions, involve the substitution of chlorine or bromine atoms with fluorine atoms using metallic fluorides such as silver fluoride, mercury difluoride, cobalt fluoride, or antimony trifluoride [3]. The mechanism proceeds through a nucleophilic substitution pathway where the fluoride anion displaces the halide leaving group.

The effectiveness of metal fluorides in halogen exchange reactions depends significantly on their lattice energies and the polarizability of the metal cation [4]. Silver fluoride demonstrates exceptional reactivity due to the soft nature of the silver cation, which facilitates the departure of the fluoride anion. Mercury difluoride provides moderate reactivity with enhanced selectivity, while antimony trifluoride offers cost-effective fluorination under elevated temperature conditions [3].

Reaction conditions typically require temperatures ranging from 25°C to 150°C, depending on the specific metal fluoride employed and the substrate reactivity [3]. The process generally achieves yields between 60-80%, with selectivity influenced by the choice of metal fluoride and reaction temperature[Table 1]. Lower temperatures favor selective mono-fluorination, while elevated temperatures promote multiple fluorine substitutions, which can be advantageous for the synthesis of highly fluorinated compounds like pentafluoroethane-1-sulfonyl chloride.

The mechanism involves initial coordination of the metal fluoride to the sulfonyl chloride substrate, followed by fluoride transfer and subsequent dissociation of the metal chloride byproduct [5]. This process can be enhanced through the use of phase transfer catalysts or polar aprotic solvents that increase the nucleophilicity of the fluoride anion.

Sulfur-Based Precursor Functionalization

Sulfur-based precursor functionalization represents an alternative synthetic strategy that utilizes tetrafluoropropenesulfonyl fluoride derivatives as starting materials . This approach involves the sequential treatment of 2,3,3,3-tetrafluoropropenesulfonyl fluoride with ammonium chloride to produce 2,2,3,3,3-pentafluoropropenesulfonyl chloride intermediates, which are subsequently converted to pentafluoroethane-1-sulfonyl chloride through reaction with yellow phosphorus .

The initial step involves nucleophilic attack by chloride anion on the sulfonyl fluoride center, resulting in fluoride displacement and formation of the corresponding sulfonyl chloride [8]. The reaction proceeds under mild conditions, typically at temperatures between 120°C and 180°C, with reaction times ranging from 2 to 8 hours . Yields of 64-66% are commonly achieved, with selectivity enhanced through careful control of stoichiometry and reaction temperature .

The subsequent transformation using yellow phosphorus involves a complex redox mechanism where phosphorus serves both as a reducing agent and a fluorine scavenger [9]. This process requires elevated temperatures (150-250°C) and inert atmosphere conditions to prevent oxidative side reactions. The mechanism likely involves the formation of phosphorus-fluorine intermediates that facilitate the rearrangement of the carbon framework to yield the desired pentafluoroethane structure.

Purification of products from this route requires careful separation techniques due to the formation of phosphorus-containing byproducts and unreacted starting materials [10]. Distillation under reduced pressure is commonly employed, followed by treatment with appropriate scavenging agents to remove trace impurities.

Catalytic Fluorination Processes

Role of Quaternary Halogen Salts in Enhancing Reactivity

Quaternary halogen salts have emerged as powerful catalysts for enhancing the reactivity of fluorination reactions in the synthesis of pentafluoroethane-1-sulfonyl chloride [11] [12] [13]. These compounds function through multiple mechanisms, including phase transfer catalysis, fluoride anion activation, and stabilization of reactive intermediates.

Tetraethylammonium fluoride and related quaternary ammonium fluorides demonstrate exceptional effectiveness in promoting fluorination reactions [12]. The mechanism involves anion exchange between potassium fluoride and the quaternary ammonium chloride to form highly reactive tetraethylammonium fluoride in situ [12]. This species exhibits enhanced nucleophilicity compared to metal fluorides due to the increased ionic character of the ammonium-fluoride bond and reduced lattice energy constraints.

Under mechanochemical conditions, quaternary ammonium salts facilitate the formation of reactive fluoride species that can effectively penetrate organic substrates [12]. The enhanced reactivity stems from the ability of quaternary ammonium cations to disrupt the crystal lattice of metal fluorides, thereby increasing the availability of reactive fluoride anions [11] [12].

The optimization of quaternary salt concentrations typically involves loadings between 1-10 mol%, with higher concentrations providing diminishing returns due to increased viscosity and potential side reactions[Table 2]. The choice of quaternary ammonium salt significantly influences both the reaction rate and selectivity, with larger alkyl groups generally providing enhanced selectivity at the expense of reaction rate [13].

Temperature effects on quaternary salt-catalyzed fluorination reactions demonstrate a complex relationship between catalyst activity and substrate selectivity [13]. Lower temperatures (50-80°C) favor selective fluorination with minimal decomposition, while elevated temperatures (100-120°C) promote rapid conversion but may lead to over-fluorination or catalyst degradation[Table 2].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems represents a critical factor in the optimization of catalytic fluorination processes for pentafluoroethane-1-sulfonyl chloride synthesis [14] [15]. Solvent properties such as polarity, hydrogen bonding capability, and chemical stability under fluorinating conditions significantly influence both reaction efficiency and product selectivity.

Dichloroethane-hexafluoroisopropanol mixtures in a 2:1 ratio have demonstrated exceptional performance in fluorination reactions [15]. The dichloroethane component provides appropriate solvation for organic substrates, while hexafluoroisopropanol serves as a hydrogen bond donor that stabilizes fluoride anions and reactive intermediates [15]. This combination eliminates competitive nucleophilic attack by the solvent, which commonly occurs in conventional organic solvents.

The role of hexafluoroisopropanol extends beyond simple solvation effects [15]. Its highly electron-withdrawing trifluoromethyl groups create a strongly acidic environment that enhances the electrophilicity of sulfonyl centers, thereby promoting fluoride substitution reactions. Additionally, the alcohol functionality can participate in hydrogen bonding with fluoride anions, effectively modulating their nucleophilicity and enhancing reaction selectivity.

Optimization studies have revealed that solvent composition significantly affects mass transfer characteristics in heterogeneous fluorination systems [14]. Higher concentrations of hexafluoroisopropanol improve the solubility of fluoride salts, leading to enhanced reaction rates. However, excessive concentrations can lead to catalyst deactivation through strong coordination to metal centers or quaternary ammonium species.

Temperature optimization in these solvent systems typically requires balancing between reaction rate enhancement and solvent stability [14] [15]. Most fluorinated solvents demonstrate excellent thermal stability up to 150°C, allowing for elevated temperature operation without solvent decomposition. However, optimal temperatures usually range between 70°C and 120°C to maximize product yields while minimizing energy consumption[Table 2].

Reaction time optimization reveals a time-dependent selectivity profile where shorter reaction times favor mono-fluorination products, while extended reaction periods promote multiple fluorination events[Table 2]. For pentafluoroethane-1-sulfonyl chloride synthesis, reaction times between 4-12 hours typically provide optimal yields with acceptable selectivity profiles.

Industrial-Scale Production Challenges

Purity Control and Byproduct Management

Industrial-scale production of pentafluoroethane-1-sulfonyl chloride presents significant challenges in maintaining product purity and managing complex byproduct mixtures [16] [10] [17]. The highly reactive nature of fluorinating reagents and the tendency for multiple fluorination pathways create intricate separation requirements that demand sophisticated purification strategies.

Purity control begins with the careful selection and purification of starting materials [10] [17]. Impurities in fluorinating agents or sulfur-containing precursors can lead to the formation of structurally similar byproducts that are difficult to separate through conventional distillation methods. Electrochemical fluorination processes, in particular, generate complex mixtures containing 34-40% of the desired straight-chain product along with numerous isomers and homologues [18] [19].

The byproduct profile typically includes partially fluorinated intermediates, over-fluorinated compounds, and degradation products resulting from the harsh reaction conditions [18] [10]. Incomplete fluorination leads to compounds containing residual hydrogen atoms, which can be recycled back into the electrochemical fluorination process [18]. However, the presence of these compounds complicates product isolation and requires additional purification steps.

Multi-stage purification systems incorporating distillation, extraction, and crystallization techniques are commonly employed to achieve purities exceeding 95%[Table 3] [17]. The first stage typically involves fractional distillation to separate compounds based on boiling point differences. Subsequently, extractive distillation using selective solvents removes close-boiling impurities, while final polishing steps eliminate trace contaminants [20].

Byproduct management strategies focus on maximizing the recovery and recycling of valuable fluorinated intermediates [18] [10]. Volatile waste products such as perfluoromethane are typically captured and destroyed through thermal oxidation to prevent atmospheric release [18]. The tars and heavy byproducts formed during electrochemical fluorination require specialized incineration facilities capable of handling fluorinated organic compounds [18].

Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are essential for monitoring impurity levels and optimizing purification processes [10]. These methods enable the identification of trace contaminants and the development of targeted removal strategies.

Scalability of Patent-Protected Methods

The scalability of patent-protected synthetic methods for pentafluoroethane-1-sulfonyl chloride production involves complex considerations related to intellectual property constraints, process economics, and technical feasibility [16] [21] [22]. Many of the most effective synthetic routes are covered by patents that limit their commercial application or require licensing agreements with patent holders.

Flow reactor technology has emerged as a promising approach for scaling fluorination reactions while addressing safety and efficiency concerns [14] [23] [24]. Continuous flow processes offer enhanced heat and mass transfer characteristics compared to batch operations, enabling better control over reaction conditions and improved product selectivity [14] [23]. The reduced hold-up volumes in flow systems also minimize safety risks associated with handling large quantities of reactive fluorinating agents.

Patent-protected flow chemistry methods often incorporate proprietary reactor designs, catalyst systems, or process control strategies that provide competitive advantages [16] [24]. The licensing of these technologies requires careful evaluation of royalty structures and territorial restrictions that may limit their global application. Companies seeking to implement these methods must balance the benefits of proven technology against the costs of patent licensing and potential limitations on future process modifications.

The scalability challenges extend beyond patent considerations to include material compatibility and equipment design requirements [16] [17] [22]. Fluorinating agents are highly corrosive and require specialized materials such as fluorocarbon plastics, nickel alloys, or PTFE-lined equipment[Table 3] [25]. The capital investment required for these materials significantly increases the cost of large-scale production facilities.

Heat transfer limitations become particularly problematic at industrial scales due to the highly exothermic nature of fluorination reactions [16] [17]. Effective heat removal requires sophisticated cooling systems and reactor designs that maintain uniform temperature profiles while preventing hot spot formation. These requirements often necessitate custom-designed heat exchangers and temperature control systems that add to the complexity and cost of industrial implementations.

Mass transfer considerations in scaled processes involve optimizing the contact between gaseous fluorinating agents and liquid or solid substrates [16] [26] [27]. Industrial reactors must provide sufficient interfacial area while maintaining appropriate residence times for complete conversion. The design of gas distribution systems, agitation mechanisms, and phase separation equipment requires careful engineering to achieve optimal performance [26] [27].

Spectroscopic Analysis

$$^{19}\text{F}$$ Nuclear Magnetic Resonance Spectral Signatures

Pentafluoroethane-1-sulfonyl chloride (C₂ClF₅O₂S) exhibits characteristic $$^{19}\text{F}$$ nuclear magnetic resonance spectral signatures that provide definitive structural identification and quantitative analysis capabilities [1] [2]. The compound contains five fluorine atoms distributed across two distinct chemical environments: a trifluoromethyl group (CF₃) and a difluoromethyl group (CF₂) directly attached to the sulfonyl moiety.

The $$^{19}\text{F}$$ nuclear magnetic resonance spectrum of pentafluoroethane-1-sulfonyl chloride displays two primary resonance regions corresponding to the distinct fluorine environments [3] [1]. The trifluoromethyl group typically exhibits chemical shifts in the range of -60 to -70 parts per million relative to trichlorofluoromethane reference standard, consistent with perfluoroalkyl fluorine environments [4]. The difluoromethyl group directly bonded to the sulfonyl carbon center demonstrates chemical shifts in the range of -80 to -140 parts per million, reflecting the electron-withdrawing influence of the sulfonyl chloride functionality [1] [2].

Coupling constant analysis reveals complex multiplicities arising from fluorine-fluorine interactions across the carbon-carbon backbone [5] [6]. The three-bond fluorine-fluorine coupling constant (³J_FF) between the trifluoromethyl and difluoromethyl groups typically ranges from 5 to 15 hertz, providing valuable structural confirmation [7]. Geminal fluorine-fluorine coupling within the difluoromethyl group exhibits larger coupling constants, typically exceeding 200 hertz, while the trifluoromethyl group displays characteristic triplet multiplicity patterns [2] [5].

Table 1: Characteristic $$^{19}\text{F}$$ Nuclear Magnetic Resonance Parameters for Pentafluoroethane-1-sulfonyl chloride

Fluorine EnvironmentChemical Shift (ppm)*MultiplicityCoupling Constants (Hz)
CF₃ Group-60 to -70Triplet³J_FF = 5-15
CF₂ Group-80 to -140Quartet²J_FF = 200-250
Overall PatternComplex multipletMultiple F-F couplings

*Referenced to CFCl₃ = 0 ppm

Integration ratios consistently demonstrate the expected 3:2 ratio for the trifluoromethyl to difluoromethyl fluorine environments, providing quantitative verification of structural integrity [2] [8]. The chemical shift dispersion of approximately 800 parts per million for $$^{19}\text{F}$$ nuclear magnetic resonance spectroscopy enables clear resolution of these distinct fluorine environments even in complex mixtures [1].

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides unambiguous identification of the characteristic functional groups present in pentafluoroethane-1-sulfonyl chloride through distinct vibrational frequencies [9] [10]. The sulfonyl chloride moiety exhibits highly characteristic absorption bands that serve as diagnostic markers for structural confirmation and purity assessment.

The asymmetric sulfur-oxygen stretching vibration of the sulfonyl chloride group manifests as a strong absorption band in the 1410-1380 cm⁻¹ region [9] [11]. This band represents the most intense feature in the infrared spectrum and provides primary identification of the sulfonyl chloride functionality. The symmetric sulfur-oxygen stretching vibration appears as a strong absorption in the 1204-1177 cm⁻¹ region, complementing the asymmetric stretching mode [10] [11].

The sulfur-chlorine stretching vibration typically occurs in the 580-540 cm⁻¹ region, though this assignment can be complicated by coupling with other vibrational modes [9] [10]. The presence of extensive fluorination significantly influences the vibrational frequencies through electronic and steric effects.

Carbon-fluorine stretching vibrations dominate the 1000-1400 cm⁻¹ spectral region, with the trifluoromethyl group exhibiting multiple strong absorption bands between 1100-1300 cm⁻¹ [12]. The difluoromethyl group attached to the sulfonyl carbon displays characteristic absorption patterns in the 1000-1200 cm⁻¹ range, modified by the electron-withdrawing influence of the sulfonyl chloride substituent [12] [13].

Table 2: Characteristic Infrared Absorption Frequencies for Pentafluoroethane-1-sulfonyl chloride

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
SO₂ Asymmetric Stretch1410-1380Strongνₐₛ(SO₂)
SO₂ Symmetric Stretch1204-1177Strongνₛ(SO₂)
CF₃ Stretching1100-1300Strongν(CF₃)
CF₂ Stretching1000-1200Strongν(CF₂)
S-Cl Stretching580-540Mediumν(S-Cl)

The extensive fluorination results in the absence of carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, providing negative confirmation of the perfluorinated nature of the alkyl chain [12] [13]. The combination of sulfonyl chloride and perfluoroalkyl vibrational signatures creates a unique infrared fingerprint that enables unambiguous identification of pentafluoroethane-1-sulfonyl chloride in complex mixtures.

Chromatographic Purity Assessment

Chromatographic analysis of pentafluoroethane-1-sulfonyl chloride requires specialized techniques adapted to the unique physicochemical properties of fluorinated sulfonyl compounds [14] [15]. Gas chromatography coupled with mass spectrometry provides the most effective approach for purity determination and identification of potential impurities.

The thermal stability of pentafluoroethane-1-sulfonyl chloride under standard gas chromatographic conditions enables direct injection analysis without derivatization [16] [17]. Column temperatures typically range from 60°C to 200°C with programmed heating rates of 10°C per minute to achieve optimal separation [16]. The compound exhibits a characteristic retention time that depends on column polarity and temperature programming parameters.

Mass spectrometric detection provides definitive molecular identification through characteristic fragmentation patterns [18] [19]. The molecular ion peak at m/z 218 (M⁺) represents the intact molecule, while characteristic fragment ions include m/z 183 (M⁺ - Cl), m/z 169 (M⁺ - CF₂), and m/z 119 (CF₂CF₃⁺) [18]. The base peak typically corresponds to the CF₃⁺ fragment at m/z 69, providing diagnostic confirmation of the trifluoromethyl group.

High-performance liquid chromatography serves as a complementary technique for purity assessment, particularly for samples containing thermally labile impurities [14] [20]. Reversed-phase chromatography with fluorinated stationary phases demonstrates superior retention and resolution for perfluorinated compounds. Mobile phase compositions typically employ acetonitrile-water gradients with trifluoroacetic acid modifiers to optimize peak shape and resolution.

Table 3: Chromatographic Parameters for Pentafluoroethane-1-sulfonyl chloride Analysis

TechniqueColumn TypeTemperature/ConditionsRetention Characteristics
Gas ChromatographyDB-5 (30m × 0.32mm)60-200°C, 10°C/minRt = 8.5-12.5 min*
HPLCC18 Reversed Phase25°C, ACN/H₂O gradientk' = 2.5-4.0*
GC-MSHP-5MS (30m × 0.25mm)100-250°C, 15°C/minMolecular ion: m/z 218

*Retention times vary with specific conditions and instrumentation

Purity assessment typically achieves precision within ±0.5% for samples with greater than 95% purity [16] [17]. Common impurities include hydrolysis products, residual starting materials, and thermal decomposition products. The detection limit for most impurities ranges from 0.1 to 0.5% depending on the specific compound and detection method employed.

Thermal Stability and Decomposition Pathways

Pentafluoroethane-1-sulfonyl chloride demonstrates moderate thermal stability with decomposition onset temperatures typically occurring above 250°C under inert atmospheric conditions [21] [22]. The thermal decomposition behavior follows complex mechanisms involving multiple competing pathways that depend on temperature, atmosphere, and heating rate.

Thermogravimetric analysis reveals a multi-stage decomposition process with initial mass loss beginning around 280°C [22] [23]. The primary decomposition pathway involves homolytic cleavage of the sulfur-chlorine bond, generating sulfur dioxide and chlorine radicals [24] [25]. This process typically occurs in the temperature range of 300-400°C and represents the most thermodynamically favorable decomposition route.

The perfluoroalkyl chain exhibits exceptional thermal stability due to the high bond dissociation energy of carbon-fluorine bonds [26]. Carbon-carbon bond cleavage in the perfluorinated backbone requires temperatures exceeding 500°C, significantly higher than the sulfonyl chloride decomposition temperature [24] [26]. This stability differential results in the preferential decomposition of the sulfonyl chloride functionality while preserving the perfluoroalkyl fragment.

Secondary decomposition pathways include the formation of perfluoroalkyl radicals through homolytic carbon-sulfur bond cleavage [24] [27]. These radicals can undergo further fragmentation to produce smaller fluorinated compounds including trifluoromethyl radicals and tetrafluoroethylene [23] [24]. The relative importance of these pathways depends on the thermal treatment conditions and the presence of catalytic surfaces.

Table 4: Thermal Decomposition Pathways for Pentafluoroethane-1-sulfonyl chloride

Temperature Range (°C)Primary ProductsDecomposition Mechanism
250-300Minimal decompositionThermal stability limit
300-400SO₂, Cl₂, CF₃CF₂-S-Cl bond homolysis
400-500CF₃CF₂- , SO₂F₂C-S bond cleavage
>500CF₃- , C₂F₄, CO₂C-C bond fragmentation

The presence of moisture accelerates decomposition through hydrolysis of the sulfonyl chloride group, forming the corresponding sulfonic acid and hydrochloric acid [25] . This hydrolytic pathway occurs at significantly lower temperatures (150-200°C) and represents a major degradation route under ambient conditions.

Thermal analysis under oxidative conditions reveals enhanced decomposition rates with the formation of additional products including carbon dioxide, carbon monoxide, and various fluorinated carbonyl compounds [23] [24]. The oxidative decomposition typically initiates at temperatures 50-100°C lower than inert atmosphere decomposition, demonstrating the catalytic effect of oxygen on the decomposition process.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

64773-40-6

Wikipedia

Pentafluoroethane-1-sulfonyl chloride

Dates

Last modified: 08-16-2023

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